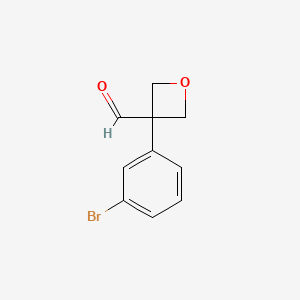

3-(3-Bromophenyl)oxetane-3-carbaldehyde

Beschreibung

3-(3-Bromophenyl)oxetane-3-carbaldehyde is a brominated oxetane derivative with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.09 g/mol (CAS: 1363381-25-2) . The compound features an oxetane ring substituted with a 3-bromophenyl group and an aldehyde functional group at the 3-position, making it a versatile intermediate in organic synthesis. Its reactive aldehyde moiety enables participation in condensation and nucleophilic addition reactions, suggesting applications in pharmaceuticals and agrochemicals. However, commercial availability of this compound has been discontinued, as noted in product catalogs .

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)oxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUHQYFRHUGROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262353 | |

| Record name | 3-Oxetanecarboxaldehyde, 3-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-25-2 | |

| Record name | 3-Oxetanecarboxaldehyde, 3-(3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanecarboxaldehyde, 3-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxetane Ring Formation via Intramolecular Cyclization

A common approach to oxetane synthesis involves intramolecular nucleophilic substitution to close a four-membered ring. Starting from appropriately substituted diols or halohydrins, mesylation or tosylation followed by base-promoted ring closure yields the oxetane ring.

For example, the synthesis of spirocyclic oxetanes fused to aromatic rings has been achieved by mesylation of diols followed by intramolecular nucleophilic substitution, as demonstrated in the preparation of oxetane-fused benzimidazole derivatives starting from 3-bromo substituted precursors.

In this context, 3-bromo substituents on the phenyl ring are introduced early in the synthetic sequence, often via bromination of the aromatic ring or by using commercially available 3-bromophenyl starting materials.

Oxidation of 3-(3-Bromophenyl)oxetane-3-methanol to the Aldehyde

The aldehyde functionality at the 3-position of the oxetane can be introduced by oxidation of the corresponding oxetane-3-methanol derivative.

Palladium- or platinum-catalyzed aerobic oxidation of 3-hydroxymethyl-oxetanes in aqueous alkaline media with oxygen or air as the oxidant has been reported to efficiently produce oxetane-3-carboxylic acids or aldehydes with high yield and purity.

The oxidation is typically conducted at temperatures ranging from 0 °C to 80 °C under atmospheric pressure, with catalysts such as activated charcoal-supported palladium and activators like bismuth nitrate enhancing catalyst activity and longevity.

After oxidation, acidification and extraction steps isolate the aldehyde product with minimal polymerization or side reactions due to the mild conditions employed.

Photoredox Catalysis for Functionalization and Formation of Oxetane Aldehydes

Recent advances in photoredox catalysis allow for mild and selective functionalization of oxetane derivatives.

Visible-light photoredox catalysis has been used to generate benzylic radicals at the 3-position of aryl-substituted oxetanes, enabling late-stage functionalization including aldehyde introduction through radical-mediated pathways.

This method offers advantages in terms of mild reaction conditions, tolerance of functional groups, and potential for incorporation of diverse substituents on the aromatic ring.

Direct Synthesis from 3-(3-Bromophenyl)oxetan-3-one Precursors

While direct synthetic routes to this compound are less commonly reported, related oxetan-3-one derivatives can be functionalized via Wittig reactions or other carbonyl transformations to introduce the aldehyde group.

These multi-step sequences may involve initial formation of the oxetan-3-one ring followed by selective substitution and reduction steps.

Comparative Analysis of Preparation Methods

Detailed Research Findings

Catalytic Aerobic Oxidation

In a representative procedure, 3-hydroxymethyl-oxetane derivatives are oxidized in 2.2 M aqueous sodium hydroxide with 5% Pd on activated charcoal and bismuth nitrate as an activator at 80 °C under oxygen atmosphere.

Oxygen uptake is monitored to follow reaction progress; completion occurs when stoichiometric oxygen consumption is achieved.

After reaction, acidification to pH 1 and extraction with methyl isobutyl ketone yields the oxetane-3-carboxylic acid or aldehyde with minimal impurities.

Catalyst reuse is feasible with activator addition, maintaining activity over multiple cycles.

Intramolecular Cyclization

The synthesis of spirocyclic oxetanes fused to aromatic systems has been demonstrated starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol derivatives, which undergo mesylation followed by base-promoted ring closure to form the oxetane ring.

The tosyl protecting group removal and subsequent salt formation complete the synthesis, although yields can be modest due to multiple steps.

Photoredox Catalysis

Visible-light photoredox catalysis enables the generation of tertiary benzylic radicals on 3-aryl oxetanes, facilitating functionalization including aldehyde formation via radical pathways.

Computational studies reveal that ring strain in oxetanes enhances radical reactivity and product yields by reducing undesired dimerization.

This method is particularly promising for late-stage functionalization of complex molecules bearing the oxetane motif.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Bromophenyl)oxetane-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, with the reaction typically carried out in the presence of a catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of ethers, esters, or amides.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

-

Organic Synthesis :

- The presence of the bromine atom enhances the compound's reactivity, making it valuable for further chemical transformations. It can serve as a building block in the synthesis of more complex organic molecules.

- The aldehyde group allows for various reactions, including nucleophilic additions and condensation reactions.

-

Polymer Chemistry :

- As indicated in research, 3-(3-Bromophenyl)oxetane-3-carbaldehyde can be utilized in creating polymers with specific properties due to its unique structural features. This application is particularly relevant in developing materials with tailored characteristics for industrial uses.

Case Studies and Comparative Analysis

A comparative analysis with structurally similar compounds reveals potential avenues for research:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Oxetane derivative | Contains carboxylic acid functionality |

| 2-(4-Bromophenyl)oxirane | Epoxide | Similar cyclic ether structure |

| 4-Methyl-2-(4-bromophenyl)oxirane | Epoxide | Substituted epoxide with potential biological activity |

These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical properties and applications.

Potential Hazards and Safety Considerations

Handling this compound requires caution due to the presence of bromine. Standard laboratory practices should be followed, including:

- Wearing appropriate personal protective equipment (PPE)

- Consulting safety data sheets (SDS) for similar brominated compounds to understand potential hazards such as skin irritation or respiratory issues.

Wirkmechanismus

The mechanism by which 3-(3-Bromophenyl)oxetane-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Oxetane Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent | Similarity Score* |

|---|---|---|---|---|

| 3-(3-Bromophenyl)oxetane-3-carbaldehyde | 1363381-25-2 | C₁₀H₉BrO₂ | Aldehyde | 1.00 (Reference) |

| 3-(4-Bromophenyl)-3-methyloxetane | 872882-97-8 | C₁₀H₁₁BrO | Methyl | 0.97 |

| 3-(3-Bromophenyl)-3-methyloxetane | 1123172-43-9 | C₁₀H₁₁BrO | Methyl | 0.94 |

| 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane | 1363382-09-5 | C₁₀H₁₁BrO₂ | Hydroxymethyl | 0.91 |

*Similarity scores derived from structural alignment algorithms .

- Functional Group Effects : The aldehyde group in the target compound confers higher reactivity compared to methyl or hydroxymethyl substituents, enabling its use in constructing complex molecular architectures .

Bromophenyl-Containing Chalcones

This suggests the 3-bromophenyl moiety may contribute to bioactivity across diverse scaffolds .

Table 2: Cytotoxic Activity of Bromophenyl-Containing Chalcones

Physicochemical Properties

However, the bromine atom and aromatic system may offset this effect, requiring empirical validation.

Research Implications

For example:

- The oxetane ring enhances metabolic stability in drug candidates.

- The aldehyde group allows conjugation with amines or hydrazines, a strategy employed in prodrug design .

Biologische Aktivität

3-(3-Bromophenyl)oxetane-3-carbaldehyde is an organic compound characterized by its unique oxetane ring structure, which is a four-membered cyclic ether. The compound features a bromophenyl group and an aldehyde functional group, contributing to its potential utility in organic synthesis and medicinal chemistry. Despite its promising structure, the biological activity of this compound remains largely unexplored.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 213.08 g/mol

The presence of the bromine atom in the phenyl group enhances the compound's reactivity, making it a candidate for various chemical transformations. The aldehyde group further allows for synthetic applications, particularly in forming more complex organic molecules.

Similar Compounds and Their Activities

To contextualize the potential biological activity of this compound, it is useful to examine structurally similar compounds. Below is a comparison table highlighting some related compounds and their known biological activities:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Oxetane derivative | Contains carboxylic acid functionality | Antimicrobial properties noted |

| 2-(4-Bromophenyl)oxirane | Epoxide | Similar cyclic ether structure | Potential enzyme inhibitor |

| 4-Methyl-2-(4-bromophenyl)oxirane | Epoxide | Substituted epoxide | Limited studies on activity |

The unique arrangement of functional groups in this compound may influence its reactivity patterns and biological interactions, differentiating it from other similar compounds.

While specific mechanisms of action for this compound have not been established due to a lack of targeted studies, it is hypothesized that compounds with oxetane structures can interact with various enzymes or receptors through hydrogen bonding or hydrophobic interactions. This interaction could modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on related oxetanes provides insights into potential applications:

- Antimicrobial Activity : Similar oxetanes have been evaluated for their antimicrobial properties against various bacterial strains using methods such as the well diffusion method. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antitubercular Activity : Some oxetane derivatives were screened for antitubercular activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies revealed that specific substitutions could enhance efficacy significantly compared to standard treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.